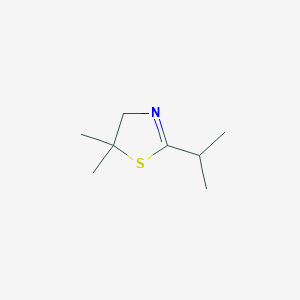![molecular formula C15H24N6O2 B009068 2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol CAS No. 100557-08-2](/img/structure/B9068.png)
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol, commonly known as BTTPAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTTPAE belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of BTTPAE is not fully understood, but it is believed to act through multiple pathways. In cancer research, BTTPAE has been shown to inhibit the activity of specific enzymes that are involved in cell proliferation and survival. In inflammation, BTTPAE has been found to inhibit the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
Efectos Bioquímicos Y Fisiológicos
BTTPAE has been found to have various biochemical and physiological effects in different studies. In cancer research, BTTPAE has been shown to induce apoptosis by activating specific enzymes that are involved in this process. In inflammation, BTTPAE has been found to reduce the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BTTPAE in lab experiments include its potential therapeutic applications in various fields of science, its ability to inhibit specific enzymes and signaling pathways, and its neuroprotective effects. However, the limitations of using BTTPAE in lab experiments include its complex synthesis process, limited availability, and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions that can be explored in the study of BTTPAE. In cancer research, further studies can be conducted to investigate the potential of BTTPAE as an anticancer agent in different types of cancer. In inflammation, more research can be done to understand the specific signaling pathways that are affected by BTTPAE and how it can be used to treat various inflammatory disorders. In neurological disorders, further studies can be conducted to investigate the potential of BTTPAE as a neuroprotective agent and its ability to improve cognitive function.
Conclusion:
BTTPAE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields of science. Its complex synthesis process and limited availability have posed challenges in its study, but its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent make it a promising candidate for further research. The understanding of its mechanism of action and the exploration of future directions can provide valuable insights into the potential therapeutic applications of BTTPAE.
Métodos De Síntesis
The synthesis of BTTPAE involves a multi-step process that includes the reaction of 4-bromomethyl-7-morpholinyltriazolo[1,5-a]pyrimidine with butylamine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
BTTPAE has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, BTTPAE has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is another area where BTTPAE has been studied, and it has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorders, BTTPAE has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
100557-08-2 |
|---|---|
Nombre del producto |
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol |
Fórmula molecular |
C15H24N6O2 |
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
2-[butyl-(5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C15H24N6O2/c1-2-3-4-20(5-8-22)14-11-13(19-6-9-23-10-7-19)18-15-16-12-17-21(14)15/h11-12,22H,2-10H2,1H3 |
Clave InChI |
KISUXSFXQRSZSR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
SMILES canónico |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



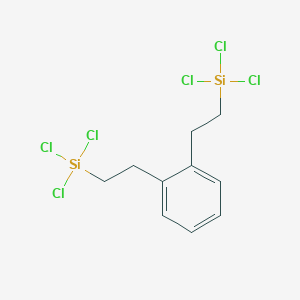
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
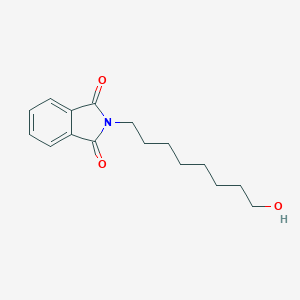



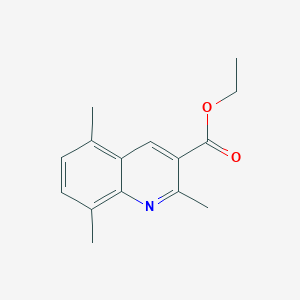
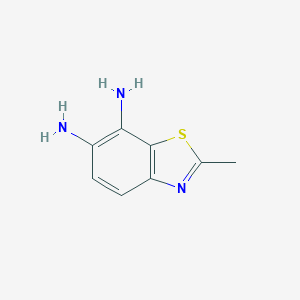

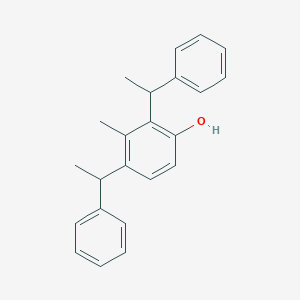
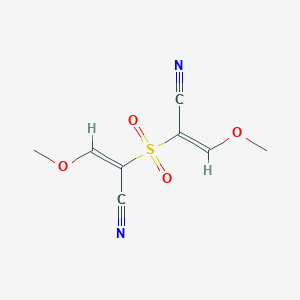
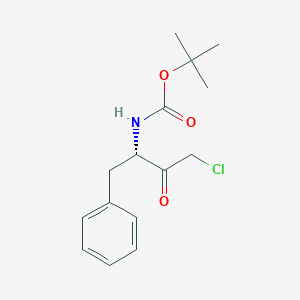
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
